molecular formula C19H14Cl2N4O2S B2724126 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide CAS No. 343373-16-0

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide

Cat. No.: B2724126
CAS No.: 343373-16-0
M. Wt: 433.31
InChI Key: SPHDSKHTDZMXAT-UHFFFAOYSA-N
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Description

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide is a complex organic compound with the molecular formula C19H14Cl2N4O2S. This compound is characterized by its unique structure, which includes a pyridine ring, an acetylamino group, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide involves multiple stepsThe final step involves the coupling of the pyridine derivative with the dichlorophenyl nicotinamide under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide include:

    2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide: This compound has a methoxy group instead of the dichlorophenyl group, which may result in different chemical properties and biological activities.

    2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-chlorophenyl)nicotinamide: The presence of a single chlorine atom instead of two may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

  • Acetylamino Group : Enhances solubility and may participate in hydrogen bonding with biological targets.
  • Sulfanyl Linkage : Potentially facilitates interactions with metal ions and other reactive sites.
  • Nicotinamide Moiety : Known for various biological functions, including roles in cellular metabolism.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The acetylamino group can form hydrogen bonds with proteins or nucleic acids, while the sulfanyl group may interact with metal ions, influencing enzyme activity or receptor binding. The hydrophobic phenethylbenzenecarboxamide moiety aids in membrane penetration and interaction with lipid bilayers.

Cytotoxic Activity

Recent studies have indicated that derivatives of nicotinamide, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxic Effects on Lung Cancer Cells :
    • A study evaluated a series of nicotinamide derivatives for their cytotoxic effects against human lung cancer cell lines (NCI-H460, A549). One derivative exhibited an IC50 value of 4.07 ± 1.30 μg/mL against NCI-H460 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights :
    • The cytotoxicity observed was linked to the ability of these compounds to induce apoptosis in cancer cells. Morphological changes characteristic of apoptosis were noted, such as cell shrinkage and chromatin condensation .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4dNCI-H4604.07 ± 1.30Induction of apoptosis
4hA54913.09 ± 2.45Inhibition of cell proliferation
Control5-FUVariesStandard chemotherapeutic

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dichlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S/c1-11(26)24-17-5-4-15(10-23-17)28-19-16(3-2-6-22-19)18(27)25-14-8-12(20)7-13(21)9-14/h2-10H,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHDSKHTDZMXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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